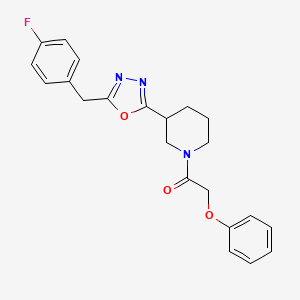

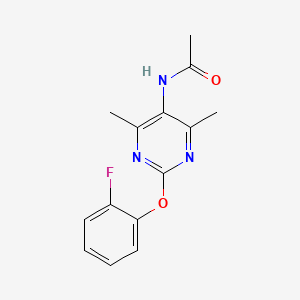

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

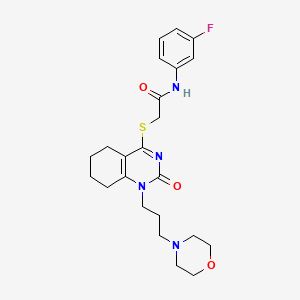

The compound “N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide” is likely to be an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a fluorophenoxy group and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenoxy group, and an acetamide group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present in the molecule. The pyrimidine ring, the fluorophenoxy group, and the acetamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Radiosynthesis for Imaging Applications

One significant application of derivatives closely related to N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, exhibiting selective ligand properties for the translocator protein, have been reported. These compounds, specifically designed with a fluorine atom in their structure, allow for labeling with fluorine-18, enabling in vivo imaging using PET technology. The synthesis approach involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, fully automated on a robotic system, yielding chemically and radiochemically pure radioligands suitable for PET imaging of neuroinflammatory processes (Dollé et al., 2008).

Anticonvulsant Agents

Another application is in the field of anticonvulsant therapy. Derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides have been synthesized and evaluated for their anticonvulsant properties. These compounds, through interaction with anticonvulsant biotargets like the Type-A γ-aminobutyric acid receptor and the gamma-aminobutyric acid-aminotransferase enzyme, have shown moderate anticonvulsant activity in pentylenetetrazole-induced seizures models in rats. The study indicates a correspondence between molecular docking results and in vivo anticonvulsant efficacy, highlighting the potential of these derivatives in developing new anticonvulsant drugs (Severina et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-8-13(18-10(3)19)9(2)17-14(16-8)20-12-7-5-4-6-11(12)15/h4-7H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIATLZBYDBQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2720002.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)